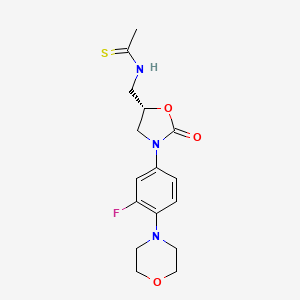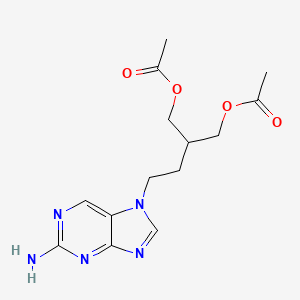
Ciclopirox bêta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclopirox beta-D-Glucuronide is a glucuronide derivative of the antifungal agent Ciclopirox. This compound is formed through the glucuronidation process, where Ciclopirox is conjugated with beta-D-glucuronic acid. Ciclopirox is widely used for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties . The glucuronide derivative is primarily studied for its role in drug metabolism and pharmacokinetics .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Ciclopirox Beta-D-Glucuronide primarily targets a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It also has antibacterial and anti-inflammatory properties .
Mode of Action
The compound’s main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . Additionally, Ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .
Biochemical Pathways
The affected pathways primarily involve the degradation of peroxides within the fungal cell . The compound’s high affinity for trivalent cations inhibits the metal-dependent enzymes in these pathways . This unique and multilevel mechanism of action provides a very low potential for the development of resistance in pathogenic fungi .
Pharmacokinetics
It is known that the compound is rapidly absorbed after oral administration and completely eliminated via feces and urine . Most of the compound is excreted either unchanged or as glucuronide .
Result of Action
The result of Ciclopirox Beta-D-Glucuronide’s action is the inhibition of fungal growth. It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms . The compound also displays mild anti-inflammatory effects in biochemical and pharmacological models .
Action Environment
The action environment of Ciclopirox Beta-D-Glucuronide is primarily the fungal cell. These factors could include the pH of the media, the presence of nutritional supplements, and the susceptibility of the fungal organisms .
Analyse Biochimique
Biochemical Properties
Ciclopirox beta-D-Glucuronide, like Ciclopirox, is likely to interact with various enzymes, proteins, and other biomolecules. The main mode of action of Ciclopirox is its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This mechanism might also apply to Ciclopirox beta-D-Glucuronide.
Cellular Effects
Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms . It also displays mild anti-inflammatory effects in biochemical and pharmacological models . These effects might be shared by Ciclopirox beta-D-Glucuronide.
Molecular Mechanism
It is known that Ciclopirox, its parent compound, may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .
Temporal Effects in Laboratory Settings
The parent compound Ciclopirox has been shown to have a steep dose-response curve for antimicrobial effects, indicating that small changes in dosage can cause considerable variations in the antimicrobial response .
Metabolic Pathways
Glucuronidation is the main metabolic pathway of Ciclopirox . Given that Ciclopirox beta-D-Glucuronide is a glucuronide metabolite of Ciclopirox, it is likely that it is involved in similar metabolic pathways.
Transport and Distribution
Ciclopirox penetrates into the deep layers of the skin, mucosal membranes, and nail keratin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ciclopirox beta-D-Glucuronide typically involves the reaction of Ciclopirox with beta-D-glucuronic acid ester. This reaction is carried out using organic synthesis techniques under controlled conditions . The process involves the use of specific reagents and catalysts to facilitate the conjugation reaction.
Industrial Production Methods: Industrial production of Ciclopirox beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Ciclopirox beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Ciclopirox.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of Ciclopirox beta-D-Glucuronide, as well as substituted glucuronides .
Comparaison Avec Des Composés Similaires
Ciclopirox: The parent compound with broad-spectrum antifungal activity.
Ciclopirox Olamine: A salt form of Ciclopirox used in topical formulations.
Ciclopirox-d11 beta-D-Glucuronide: A deuterium-labeled derivative used in drug metabolism studies.
Uniqueness: Ciclopirox beta-D-Glucuronide is unique due to its glucuronide conjugation, which significantly affects its pharmacokinetics and metabolic pathways. This conjugation enhances the compound’s solubility and facilitates its excretion from the body . The glucuronide derivative also provides insights into the role of glucuronidation in drug metabolism and the potential for drug-drug interactions .
Propriétés
Numéro CAS |
79419-54-8 |
|---|---|
Formule moléculaire |
C18H25NO8 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |
Clé InChI |
RRBPTSPRUYTJLL-RPUYLAQPSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES isomérique |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Apparence |
White Solid |
melting_point |
220 - 225°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)










